8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride
Description
8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine hydrochloride derivative characterized by a bicyclic framework with a nitrogen atom at position 2 and two methyl groups at position 6. Its unique structure confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and drug development. This article compares its structural, synthetic, and functional attributes with analogous spirocyclic compounds, supported by experimental data and research findings.
Properties
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-8-12-9-11;/h12H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQCHFMGKWTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CCNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through alkylation and heterocyclization steps to form the spiro compound . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer activator of transcription 3 (STAT3) and the phosphatidylinositol 3-kinase (PI3-K) pathway, which are involved in cell growth and survival . Additionally, it inhibits the production of interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF), which are important in inflammation and angiogenesis .
Comparison with Similar Compounds
Core Scaffold Variations
Spirocyclic compounds differ in heteroatom placement, substituents, and ring systems. Key analogues include:
- 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride : Fluorine substituents at position 8 enhance electronegativity and metabolic stability compared to methyl groups .
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride : Replacing the nitrogen at position 2 with oxygen alters polarity and hydrogen-bonding capacity .
- 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride : Positional isomerism (nitrogen at position 1 vs. 2) impacts basicity and receptor interactions .
Functional Group Modifications
- Buspirone Hydrochloride : An 8-azaspiro[4.5]decane-7,9-dione derivative with a pyrimidinyl-piperazine side chain, used clinically as an anxiolytic .
- Spirogermanium (NSC 192965): A germanium-containing analogue exhibiting antitumor activity but notable neurotoxicity .
Physicochemical Properties
Key Observations :
Antiviral and Antitumor Effects
Neuropharmacological Activity
Enzyme Inhibition
- 1-Oxa-8-azaspiro[4.5]decane Morpholine Derivatives : Inhibit Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (IC₅₀ <1 µM) via spirocyclic core interactions .
Biological Activity
8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound has a spirocyclic structure with a nitrogen atom integrated into the spiro ring system, which contributes to its distinct chemical and biological properties. Its molecular formula is CHClN, with a molecular weight of approximately 204 g/mol. The unique dimethyl substitution at the 8-position is pivotal for its interaction with biological systems.
Research indicates that this compound interacts with several molecular targets:
- Inhibition of STAT3 : This compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cell growth and survival in various cancers.
- PI3-K Pathway Modulation : It also affects the phosphatidylinositol 3-kinase (PI3-K) pathway, involved in cellular processes such as metabolism and apoptosis.
These interactions suggest that the compound may have anti-cancer properties by disrupting critical signaling pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Mechanistic Insights : The ability to inhibit STAT3 and modulate PI3-K pathways indicates a dual mechanism that could be exploited for cancer treatment.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:
- Preliminary Findings : Initial studies suggest that it may reduce inflammation markers in cellular models, although further research is needed to confirm these effects in vivo.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8,8-Difluoro-2-azaspiro[4.5]decane;hydrochloride | Fluorine substitution | Varying effects on cell proliferation |
| 2-Azaspiro[4.5]decane;hydrochloride | No dimethyl groups | Lower cytotoxicity compared to dimethyl derivative |
| Azaspirane | Different nitrogen substituents | Known anti-inflammatory activity |
This table illustrates the unique biological profile of this compound compared to its analogs.
Case Studies and Research Findings
- Study on Myelostimulation : Research involving derivatives of spiro compounds showed myelostimulating activity in models of myelodepressive syndrome, indicating potential therapeutic applications in hematological disorders .
- Anti-mycobacterial Activity : Related azaspiro compounds have demonstrated significant anti-mycobacterial activity, suggesting that similar mechanisms could be explored for this compound in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
